molecular formula C20H14N2O B12013326 2(1H)-Quinoxalinone, 1,3-diphenyl- CAS No. 16194-28-8

2(1H)-Quinoxalinone, 1,3-diphenyl-

Cat. No.: B12013326
CAS No.: 16194-28-8
M. Wt: 298.3 g/mol
InChI Key: DGSHTHMQDXHRJJ-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry and Quinoxalinone Derivatives

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, are fundamental to medicinal chemistry and materials science. Among these, nitrogen-containing heterocycles are particularly prominent. The quinoxalinone scaffold, a fusion of a benzene (B151609) ring and a pyrazinone ring, is a privileged structure in this class.

Quinoxalinone derivatives are recognized for their broad spectrum of biological activities. portico.orgresearchgate.net The inherent chemical properties of this scaffold make it a valuable intermediate in the design and synthesis of novel compounds with potential therapeutic applications, including anticancer, antimicrobial, antithrombotic, and antiviral agents. portico.orgsapub.org The versatility of the quinoxalinone core allows for functionalization at various positions, leading to a diverse library of molecules with distinct properties. researchgate.netnih.gov

Significance of the 1,3-Diphenyl Substitution Pattern on the 2(1H)-Quinoxalinone Scaffold

The properties of quinoxalinone derivatives are heavily influenced by the nature and position of their substituents. The subject of this article, 2(1H)-Quinoxalinone, 1,3-diphenyl-, features two phenyl groups, one at the nitrogen atom (position 1) and another at the carbon atom (position 3).

The substitution at the C-3 position is a common strategy to modulate the biological and photophysical properties of the quinoxalinone core. Arylation at this position, introducing a phenyl group, is a well-established method to create derivatives with significant therapeutic potential. acs.org

The substitution at the N-1 position further modifies the molecule's characteristics. For instance, in the related compound 1-Allyl-3-phenyl-quinoxalin-2(1H)-one, the introduction of an allyl group at the N-1 position results in a specific spatial arrangement. X-ray crystallography studies of this molecule revealed that the phenyl ring at C-3 is twisted with respect to the quinoxalinone ring system, with dihedral angles around 37-38 degrees. nih.gov This non-planar conformation is a direct consequence of the substitution pattern.

Rationale for Advanced Research into 2(1H)-Quinoxalinone, 1,3-diphenyl-

The continued interest in 2(1H)-Quinoxalinone, 1,3-diphenyl- stems from the quest to develop new molecules with enhanced or novel properties for medicine and materials science. portico.orgmtieat.org The general biological significance of the quinoxalinone core provides a strong foundation for investigating its derivatives. nih.govnih.gov

Research into this specific compound is driven by the need to understand the structure-activity relationships (SAR) of disubstituted quinoxalinones. By studying how the combination of N-1 and C-3 phenyl substituents affects the molecule's properties, scientists can design more potent and selective therapeutic agents. For example, these derivatives are explored as potential anticancer agents, where the specific three-dimensional shape and electronic profile conferred by the diphenyl substitution could lead to improved binding affinity and selectivity for biological targets like kinases. nih.gov

Furthermore, the photophysical properties of quinoxaline-based compounds make them candidates for applications in optoelectronics, such as in the development of dyes and organic semiconductors. researchgate.net The introduction of two phenyl groups can tune the absorption and emission characteristics of the quinoxalinone chromophore, potentially leading to new materials with desirable light-emitting or charge-transport properties. The steric effects of the phenyl groups can also prevent aggregation-induced quenching of fluorescence, a valuable property for solid-state emitters. researchgate.net Therefore, the synthesis and detailed study of 2(1H)-Quinoxalinone, 1,3-diphenyl- are crucial for advancing both medicinal chemistry and materials science.

Compound Names Table

Compound Name
2(1H)-Quinoxalinone, 1,3-diphenyl-
Quinoxalinone
1-Allyl-3-phenyl-quinoxalin-2(1H)-one
Benzene
Pyrazinone
6-Chloro-2(1H)-quinoxalinone
1,3-dimethyl-1H-quinoxalinones
3-phenyl quinoxaline-2(1H)-ones
Quinoxaline (B1680401)
1,2,3,4-tetrahydroquinoxalines
2,3-diphenylquinoxaline (B159395)
3-phenyl-1H-quinoxalin-2-one

Chemical Data for Reference Compounds

Table 1: Properties of 2(1H)-Quinoxalinone Data sourced from NIST Chemistry WebBook nist.gov

PropertyValue
Molecular Formula C₈H₆N₂O
Molecular Weight 146.146 g/mol
CAS Number 1196-57-2

Table 2: Properties of 3-Phenyl-2(1H)-quinoxalinone Data sourced from PubChem and other chemical suppliers nih.govsigmaaldrich.com

PropertyValue
Molecular Formula C₁₄H₁₀N₂O
Molecular Weight 222.24 g/mol
CAS Number 1504-78-5

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16194-28-8

Molecular Formula

C20H14N2O

Molecular Weight

298.3 g/mol

IUPAC Name

1,3-diphenylquinoxalin-2-one

InChI

InChI=1S/C20H14N2O/c23-20-19(15-9-3-1-4-10-15)21-17-13-7-8-14-18(17)22(20)16-11-5-2-6-12-16/h1-14H

InChI Key

DGSHTHMQDXHRJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N(C2=O)C4=CC=CC=C4

Origin of Product

United States

Synthetic Methodologies for 2 1h Quinoxalinone, 1,3 Diphenyl and Its Analogues

Classical Condensation and Cyclization Routes to the 2(1H)-Quinoxalinone Core

The most traditional and widely employed method for synthesizing the 2(1H)-quinoxalinone core involves the condensation of an o-phenylenediamine (B120857) with an α-ketoester, followed by cyclization. sapub.orgchim.itarkat-usa.org This approach is valued for its simplicity and the ready availability of starting materials.

Mechanistic Studies of Ring Closure and Formation Pathways

The reaction between an o-phenylenediamine and an α-ketoester, such as ethyl benzoylformate, proceeds through a well-established mechanism. The initial step involves the nucleophilic attack of one of the amino groups of the o-phenylenediamine onto the carbonyl carbon of the α-keto group of the ester. This is followed by dehydration to form an enamine intermediate. Subsequently, an intramolecular cyclization occurs via the attack of the second amino group on the ester carbonyl. The final step is the elimination of an alcohol molecule (e.g., ethanol) to afford the stable 2(1H)-quinoxalinone ring system.

Studies have investigated the mode of formation of the quinoxaline (B1680401) versus the 2(1H)-quinoxalinone ring by reacting o-diamines with dehydro-D-erythorbic acid. nih.gov The reaction pathway is influenced by the stoichiometry of the reactants. Using one molar equivalent of the diamine leads to the formation of the 2(1H)-quinoxalinone derivative, while two molar equivalents result in a different quinoxaline product. nih.gov This highlights the importance of controlling reaction conditions to selectively obtain the desired product.

Optimization of Stoichiometry and Reaction Parameters

The efficiency of the classical condensation method can be significantly influenced by various reaction parameters. The choice of solvent is crucial, with acetic acid being a commonly used solvent that also acts as a catalyst. arkat-usa.org Refluxing the reactants in acetic acid is a standard procedure. arkat-usa.org Other solvents like ethanol (B145695) have also been employed. ijiset.comresearchgate.net

The reaction time and temperature are also critical for maximizing the yield and minimizing the formation of byproducts. While traditional methods often require several hours of reflux, arkat-usa.org alternative energy sources like microwave irradiation and ultrasound have been explored to accelerate the reaction. ijiset.com Ultrasonic irradiation, for instance, has been shown to significantly reduce reaction times to as little as 8-20 minutes while achieving high yields (94-97%). ijiset.com

The stoichiometry of the reactants is another key factor. Typically, a 1:1 molar ratio of the o-phenylenediamine and the α-ketoester is used. arkat-usa.orgijiset.com The use of catalysts can also enhance the reaction rate and yield. While the reaction can proceed without a catalyst, particularly in an acidic solvent, various catalysts have been investigated, including iodine, cerium ammonium (B1175870) nitrate, and copper sulfate. sapub.orgarkat-usa.org

Table 1: Optimization of Reaction Conditions for the Synthesis of 2,3-diphenylquinoxaline (B159395)

CatalystSolventMethodReaction TimeYield (%)Reference
NoneAcetic AcidReflux2 hNot specified arkat-usa.org
NoneEthanolReflux1 h75 ijiset.com
NoneEthanolUltrasound8 min97 ijiset.com
IodineDMSONot specifiedNot specifiedNot specified sapub.org
Ce(NH₄)₂(NO₃)₆Not specifiedNot specifiedNot specifiedNot specified arkat-usa.org
CuSO₄·5H₂ONot specifiedNot specifiedNot specifiedNot specified arkat-usa.org

Transition Metal-Catalyzed Syntheses

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of quinoxalinone derivatives, offering alternative and often more efficient routes compared to classical methods. rsc.org These methods primarily focus on the formation of key carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds.

Palladium-Catalyzed Strategies for C-N Bond Construction

Palladium catalysts have been extensively used in C-N bond-forming reactions, and this has been applied to the synthesis of quinoxalinones. One strategy involves the palladium-catalyzed reductive annulation of catechols and nitroarylamines. rsc.org This method is advantageous due to its operational simplicity and the use of readily available starting materials without the need for pre-functionalization. rsc.org Another approach is the ligand-free Pd(II)-catalyzed cyclization of α-chloroimino-N-arylamides to produce quinoxalin-2(1H)-ones in high yields. researchgate.net Furthermore, palladium-catalyzed cascade radical cyclization and C-H amination of 1,7-enynes with hydroxylamines have been developed for the construction of tricyclic quinolin-2(1H)-one scaffolds, which are structurally related to quinoxalinones. rsc.org

Copper-Mediated Approaches in the Synthesis of 2(1H)-Quinoxalinone, 1,3-diphenyl-

Copper catalysts offer a more economical and environmentally friendly alternative to palladium for the synthesis of quinoxalinones. Copper-catalyzed methods have been developed for the C-3 benzylation of quinoxalin-2(1H)-ones using benzylsulfonyl hydrazides as the benzylating agents. rsc.org Another notable copper-catalyzed reaction is the regioselective, unsymmetrical homocoupling of quinoxalin-2(1H)-ones to form C-N homodimers. acs.org Additionally, a visible-light-induced, copper(I)-catalyzed C-N coupling between o-phenylenediamines and terminal alkynes provides a one-pot synthesis of 3-phenyl-2-hydroxy-quinoxalines. rsc.org A simple and efficient copper-catalyzed tandem reaction of N-(2-haloaryl)propiolamides with sodium azide (B81097) has also been reported for the synthesis of triazolo[1,5-a]quinoxalin-4(5H)-ones. nih.gov

Emerging Metal-Catalyzed Methodologies for Quinoxalinone Synthesis

Beyond palladium and copper, other transition metals are being explored for the synthesis of quinoxalinones. While specific examples for the direct synthesis of 1,3-diphenyl-2(1H)-quinoxalinone using other metals are less common, the broader field of quinoxaline synthesis points towards the potential of catalysts based on metals like cobalt. organic-chemistry.org These emerging methodologies often focus on direct C-H functionalization, providing atom-economical routes to substituted quinoxalinones. rsc.org For instance, cobaloxime has been shown to catalyze the C3 alkylation of photoexcited quinoxalin-2(1H)-ones. organic-chemistry.org The development of these new catalytic systems is an active area of research, promising more efficient and sustainable synthetic pathways in the future.

Organocatalytic and Metal-Free Synthetic Pathways

The drive towards more sustainable and cost-effective chemical processes has spurred the development of organocatalytic and metal-free synthetic routes for quinoxalinone derivatives. These methods avoid the use of potentially toxic and expensive heavy metals, offering a greener alternative.

Acid- and Base-Catalyzed Routes to the 2(1H)-Quinoxalinone Scaffold

Traditional yet effective, acid and base catalysis play a crucial role in the formation of the quinoxalinone ring. The most common approach involves the condensation of o-phenylenediamines with α-ketoesters or related dicarbonyl compounds.

In a typical acid-catalyzed reaction, a proton source activates the carbonyl group of the α-ketoester, facilitating nucleophilic attack by the o-phenylenediamine. Subsequent intramolecular cyclization and dehydration lead to the formation of the quinoxalinone ring. Various acids, from simple mineral acids to Lewis acids, can be employed to promote this transformation. For instance, the use of glacial acetic acid is a common practice in the synthesis of quinoxalinone derivatives. nih.gov

Base-catalyzed methods are also prevalent. For example, a metal-catalyst-free synthesis of substituted quinoxalin-2-ones has been reported from 2,2-dibromo-1-arylethanone and aryl-1,2-diamines using triethylamine (B128534) as a base in dimethyl sulfoxide (B87167) (DMSO) at 75 °C. thieme-connect.de This method proceeds via an oxidative amidation–heterocycloannulation protocol. thieme-connect.de The reaction's efficiency is demonstrated by its applicability to a range of substituted starting materials. thieme-connect.de

Catalyst TypeReactantsKey FeaturesReference
Acido-phenylenediamine, α-ketoestersTraditional method, various acid catalysts applicable nih.gov
Base (Triethylamine)2,2-dibromo-1-arylethanone, aryl-1,2-diaminesMetal-free, oxidative amidation-heterocycloannulation thieme-connect.de

Photoredox Catalysis in the Synthesis of 2(1H)-Quinoxalinone, 1,3-diphenyl-

Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of complex organic molecules under mild conditions. This approach has been successfully applied to the C-H functionalization of quinoxalin-2(1H)-ones, allowing for the introduction of various substituents at the C3 position. nih.govresearchgate.netorganic-chemistry.org

For instance, a visible-light-driven, metal-free C-H functionalization of quinoxalin-2(1H)-ones has been developed. researchgate.net These reactions can be performed without an external photocatalyst, utilizing air as a green oxidant, which highlights the growing trend towards more environmentally benign synthetic methods. researchgate.netrsc.org In some cases, organic dyes like Eosin (B541160) Y can be used as a photocatalyst to facilitate the arylation of quinoxalin-2(1H)-ones. cjcatal.com

Furthermore, three-component reactions involving quinoxalin-2(1H)-ones, alkenes, and various radical precursors have been achieved using photoredox catalysis. nih.govtandfonline.com These methods enable the efficient construction of C-C bonds and the synthesis of complex quinoxalinone derivatives in a single step. nih.gov

Catalysis TypeKey FeaturesExample ReactionReference
Visible-Light PhotoredoxMetal-free, mild conditions, C-H functionalizationArylation and alkylation of quinoxalin-2(1H)-ones researchgate.netcjcatal.com
Three-Component ReactionEfficient C-C bond formation, single-step synthesisQuinoxalin-2(1H)-one, alkene, and radical precursor nih.govtandfonline.com

Electrocatalytic Approaches for Quinoxalinone Ring Formation

Electrocatalysis offers another sustainable and efficient avenue for the synthesis of quinoxalinone derivatives. cjcatal.com By using electricity as a traceless reagent, electrochemical methods can often avoid the need for chemical oxidants and reductants, thus minimizing waste generation.

Recent studies have demonstrated the use of electrocatalysis for the functionalization of the quinoxalinone core. For example, an electrocatalytic trifluoromethylation of quinoxaline-2-ones has been reported. cjcatal.com Additionally, electrochemical methods have been developed for the phosphorylation of quinoxalin-2(1H)-ones. cjcatal.com A copper-electrocatalyzed azidation of N-aryl enamines followed by denitrogenative annulation provides a route to quinoxalines with only a small amount of copper catalyst required. organic-chemistry.org

Green Chemistry Principles Applied to the Synthesis of 2(1H)-Quinoxalinone, 1,3-diphenyl-

The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of 1,3-diphenyl-2(1H)-quinoxalinone and its analogues, this has led to the development of solvent-free reactions and the use of alternative energy sources to enhance reaction efficiency.

Solvent-Free and Aqueous Medium Reaction Development

Conducting reactions in the absence of conventional organic solvents or in aqueous media is a cornerstone of green chemistry. Solvent-free approaches not only reduce environmental impact but can also lead to improved reaction rates and easier product isolation. For the synthesis of 2,3-diphenylquinoxaline, a solvent-free microwave-assisted condensation of benzil (B1666583) and o-phenylenediamine using iodine impregnated alumina (B75360) has been reported to give excellent yields in a very short reaction time. nih.gov

Aqueous-phase reactions are also gaining traction. A sunlight-catalyzed multicomponent reaction in water using an ion exchange resin (Amberlyst 15) as a recyclable catalyst has been developed for the synthesis of functionalized ketones from quinoxalin-2(1H)-one. mdpi.com Furthermore, catalyst-free reactions in water have been shown to be effective for the synthesis of various nitrogen-containing heterocycles, including quinoxalinones, from α-keto acids and diamines. organic-chemistry.org

Reaction ConditionKey AdvantagesExampleReference
Solvent-FreeReduced waste, faster reactions, simple work-upMicrowave-assisted synthesis of 2,3-diphenylquinoxaline nih.gov
Aqueous MediumEnvironmentally benign, potential for catalyst recyclingSunlight-catalyzed multicomponent reaction mdpi.com

Microwave and Ultrasound-Assisted Synthesis Enhancement

The use of alternative energy sources like microwave irradiation and ultrasound has been shown to significantly enhance the efficiency of organic reactions. These techniques can lead to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods.

Microwave-assisted synthesis has been successfully employed for the rapid and efficient synthesis of quinoxalin-2(1H)-ones. nih.govajrconline.org For example, the condensation of o-phenylenediamine with benzil in ethanol under microwave irradiation (340 W) for 10 minutes yields 2,3-diphenylquinoxaline. ajrconline.org Solvent-dependent chemoselective reactions under microwave irradiation have also been developed to produce 3-benzylquinoxalin-2(1H)-ones with good to excellent yields and short reaction times. nih.gov

Ultrasound irradiation is another green technique that has been applied to the synthesis of quinoxaline derivatives. ijiset.comresearchgate.net A catalyst-free protocol for the synthesis of quinoxalines via the condensation of 1,2-diketones with 1,2-diamines in ethanol at room temperature under ultrasound irradiation has been reported to be simple, rapid, and high-yielding. researchgate.net The synthesis of 2,3-diphenylquinoxaline from benzil and o-phenylenediamine has been achieved with a 97% yield in just 8 minutes using ultrasound. ijiset.com

Energy SourceAdvantagesReaction ExampleReference(s)
MicrowaveRapid heating, shorter reaction times, higher yieldsCondensation of o-phenylenediamine and benzil nih.govajrconline.org
UltrasoundShorter reaction times, improved yields, milder conditionsCatalyst-free condensation of 1,2-diketones and 1,2-diamines ijiset.comresearchgate.net

Reactivity and Derivatization Strategies of 2 1h Quinoxalinone, 1,3 Diphenyl

Electrophilic and Nucleophilic Substitution Reactions on the Quinoxalinone Core

The quinoxalinone core is susceptible to both electrophilic and nucleophilic attacks, allowing for the introduction of various functional groups onto the heterocyclic ring system.

Selective Halogenation and Nitration Studies

Halogenation and nitration are fundamental electrophilic aromatic substitution reactions that have been applied to the quinoxalinone framework.

Halogenation: Direct halogenation of quinoxalinones can be achieved using various reagents. For instance, bromination of quinoxalin-2(1H)-one derivatives has been accomplished using N-bromosuccinimide (NBS) or bromine in the presence of a base like triethylamine (B128534). semanticscholar.org These reactions typically lead to the substitution at the C6 and/or C8 positions of the quinoxalinone ring. semanticscholar.org The reaction conditions, such as temperature and the choice of brominating agent, can influence the selectivity and yield of the mono- and di-halogenated products. semanticscholar.org

Nitration: Nitration of the quinoxalinone core introduces a nitro group, a versatile functional group that can be further transformed. Studies have shown that the nitration of quinoxalin-2(1H)-ones can be achieved using reagents like tert-butyl nitrite (B80452) under an oxygen atmosphere, leading to C7-nitrated products. nih.gov For example, the reaction of 1-(m-tolyl)quinoxalin-2(1H)-one with tert-butyl nitrite in acetonitrile (B52724) at 60°C yields 7-nitro-1-(m-tolyl)quinoxalin-2(1H)-one. nih.gov Similarly, 1-(4-nitrophenyl)quinoxalin-2(1H)-one can be nitrated to afford 7-nitro-1-(4-nitrophenyl)quinoxalin-2(1H)-one. nih.gov In some cases, oxidative nitration using fuming nitric acid in trifluoroacetic acid has been employed to introduce a nitro group at the C5-position of related quinoxalinone systems. researchgate.net

Table 1: Selected Examples of Nitration of Quinoxalin-2(1H)-one Derivatives

Starting MaterialReagent and ConditionsProductYield (%)Reference
1-methylquinoxalin-2(1H)-onet-butyl nitrite, O₂, CH₃CN, 60°C1-methyl-7-nitroquinoxalin-2(1H)-one76 nih.gov
1-(m-tolyl)quinoxalin-2(1H)-onet-butyl nitrite, O₂, CH₃CN, 60°C7-nitro-1-(m-tolyl)quinoxalin-2(1H)-one60 nih.gov
1-(4-nitrophenyl)quinoxalin-2(1H)-onet-butyl nitrite, O₂, CH₃CN, 60°C7-nitro-1-(4-nitrophenyl)quinoxalin-2(1H)-one30 nih.gov

Alkylation and Acylation at Heteroatoms (N-Substitution, O-Alkylation)

The nitrogen and oxygen atoms within the quinoxalinone core are nucleophilic and can readily undergo alkylation and acylation reactions.

N-Alkylation/Acylation: The nitrogen at the 1-position (N1) of the quinoxalinone ring can be substituted with various alkyl and acyl groups. Alkylation can be achieved using alkyl halides in the presence of a base. sapub.org For instance, the reaction of a quinoxalinone with an alkyl halide can lead to the formation of 1-alkyl-3-substituted-quinoxalin-2(1H)-ones. sapub.org

O-Alkylation: While N-alkylation is more common, O-alkylation can also occur under specific conditions, leading to the formation of 2-alkoxyquinoxaline derivatives. The choice of solvent and base can influence the N- versus O-alkylation selectivity.

C-H Activation and Site-Selective Functionalization of 2(1H)-Quinoxalinone, 1,3-diphenyl-

Direct C-H functionalization has emerged as a powerful tool for the efficient and atom-economical modification of organic molecules, including quinoxalinones. nih.gov

Directed C-H Functionalization on the Quinoxalinone Ring System

The C3-position of the quinoxalin-2(1H)-one core is particularly amenable to direct C-H functionalization. nih.govchim.it Various methods have been developed for the introduction of alkyl, aryl, and other functional groups at this position.

Alkylation: C3-alkylation can be achieved through radical-mediated processes. For example, visible-light-mediated methods using alkanes as alkyl radical precursors in the presence of a hydrogen atom transfer reagent like trifluoroacetic acid have been reported. rsc.org Other approaches involve the use of alkyl carboxylic acids or alkyl iodides catalyzed by cobaloxime under photoexcitation. organic-chemistry.org Furthermore, multicomponent reactions involving quinoxalin-2(1H)-ones, unactivated alkenes, and a trifluoromethyl source can lead to 3-trifluoroalkylated products. nih.gov

Arylation: Direct C3-arylation can be accomplished using various methods, including photoredox catalysis with diaryliodonium triflates as the aryl source. organic-chemistry.org Another strategy involves a visible-light-induced reaction with phenylhydrazine (B124118) hydrochloride, facilitated by photocatalysts like eosin (B541160) Y and potassium iodide, proceeding through a Minisci-type radical substitution. rsc.org

Table 2: Examples of C3-Functionalization of Quinoxalin-2(1H)-ones

FunctionalizationReagents and ConditionsProduct TypeReference
AlkylationAlkanes, trifluoroacetic acid, visible light3-Alkylquinoxalin-2(1H)-ones rsc.org
AlkylationAlkyl carboxylic acids/iodides, cobaloxime, photoexcitation3-Alkylquinoxalin-2(1H)-ones organic-chemistry.org
TrifluoroalkylationUnactivated alkenes, CF₃SO₂Na, K₂S₂O₈3-Trifluoroalkylated quinoxalin-2(1H)-ones nih.gov
ArylationDiaryliodonium triflates, photoredox catalyst3-Arylquinoxalin-2(1H)-ones organic-chemistry.org
ArylationPhenylhydrazine hydrochloride, eosin Y, KI, visible light3-Arylquinoxalin-2(1H)-ones rsc.org

Functionalization of the Phenyl Substituents via C-H Activation

While functionalization of the quinoxalinone core is more extensively studied, C-H activation strategies can also be envisioned for the selective modification of the phenyl rings at the C3 and N1 positions. The electronic nature of the quinoxalinone system can influence the reactivity and regioselectivity of such transformations on the appended phenyl groups. Research in this area is ongoing and aims to provide access to a wider range of structurally diverse 1,3-diphenyl-2(1H)-quinoxalinone derivatives.

Cross-Coupling Reactions Involving Functionalized 2(1H)-Quinoxalinone, 1,3-diphenyl- Derivatives

Halogenated or otherwise functionalized 1,3-diphenyl-2(1H)-quinoxalinone derivatives are valuable substrates for various cross-coupling reactions, enabling the construction of more complex molecular architectures. For instance, a halogen atom introduced at the C6, C7, or C8 position can serve as a handle for Suzuki, Heck, Sonogashira, or Buchwald-Hartwig cross-coupling reactions. These reactions allow for the introduction of aryl, vinyl, alkynyl, and amino groups, respectively, further expanding the chemical space accessible from the 1,3-diphenyl-2(1H)-quinoxalinone scaffold.

The electrophilic nature of the quinoxaline (B1680401) ring has also been explored in vicarious nucleophilic substitution (VNS) of hydrogen, providing a method for functionalizing the heterocyclic ring with various carbanions. rsc.org Furthermore, 2,3-dichloroquinoxaline (B139996) is a known building block that reacts with different nucleophiles to form novel pharmaceutical intermediates. nih.gov These principles can be extended to appropriately functionalized 1,3-diphenyl-2(1H)-quinoxalinone derivatives to achieve diverse substitution patterns.

Palladium-Catalyzed C-C Cross-Coupling (e.g., Suzuki-Miyaura, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forging carbon-carbon bonds. While traditional methods like the Suzuki-Miyaura and Heck reactions typically involve the coupling of an organohalide with an organoboron compound or an alkene, respectively, recent advancements have focused on the direct C-H functionalization of the quinoxalinone core. This approach avoids the pre-installation of a halogen atom, offering a more atom-economical route.

For the 2(1H)-quinoxalinone scaffold, the C3-position is the most reactive site for direct C-H arylation. Although specific examples detailing Suzuki-Miyaura or Heck reactions on a pre-halogenated 1,3-diphenyl-2(1H)-quinoxalinone are not extensively documented in the reviewed literature, the principles of these reactions are well-established. A hypothetical Suzuki-Miyaura reaction would involve a 3-halo-1,3-diphenyl-2(1H)-quinoxalinone coupling with an arylboronic acid. The reactivity would be influenced by the nature of the halogen (I > Br > Cl) and the electronic properties of the boronic acid. sapub.org

Direct C-H arylation of the N-phenylated quinoxalinone core, however, has been reported. These reactions often proceed via radical pathways initiated by a photocatalyst or a chemical oxidant, coupling the C3-position with various aryl sources.

Table 1: Examples of Direct C-H Arylation of N-Substituted Quinoxalin-2(1H)-ones

Aryl SourceCatalyst/ConditionsKey FeaturesReference
Arylhydrazinesg-C3N4/NaI, Blue LightSemi-heterogeneous, good functional group tolerance. organic-chemistry.org
Diaryliodonium TriflatesPhotoredox Catalyst (e.g., Ru(bpy)3Cl2)Mild conditions, broad scope, and high functional group tolerance. rsc.org
Aryl Acyl PeroxidesVisible Light, Catalyst-FreeMetal- and additive-free, proceeds via a radical process.

The phenyl group at the N1-position generally remains stable under these conditions, while the C3-phenyl group would be replaced in these direct functionalization approaches. For a classical Heck reaction, a 3-halo-1,3-diphenyl-2(1H)-quinoxalinone would react with an alkene in the presence of a palladium catalyst and a base to yield a 3-vinylated product. The success of such a reaction would depend on the stability of the quinoxalinone core under the often-high temperatures required for Heck couplings. researchgate.net

Carbon-Heteroatom (C-N, C-O, C-S) Cross-Coupling Reactions

The formation of carbon-heteroatom bonds is crucial for modifying the properties of the quinoxalinone scaffold. Palladium- and copper-catalyzed reactions, such as the Buchwald-Hartwig, Chan-Lam, and Ullmann couplings, are the primary methods for these transformations. organic-chemistry.orgwikipedia.orgwikipedia.org These reactions typically involve coupling a halo-quinoxalinone with an amine, alcohol, or thiol.

Carbon-Nitrogen (C-N) Coupling: The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms C-N bonds between aryl halides and amines. organic-chemistry.org While specific examples with 1,3-diphenyl-2(1H)-quinoxalinone are scarce, the general methodology is applicable. A 3-halo-1,3-diphenyl-2(1H)-quinoxalinone could be coupled with various primary or secondary amines. The choice of phosphine (B1218219) ligand on the palladium catalyst is critical for reaction efficiency. organic-chemistry.org Copper-catalyzed methods, like the Goldberg reaction (a variant of the Ullmann condensation), also provide a pathway to N-arylated products, though often requiring harsher conditions. wikipedia.org

Carbon-Oxygen (C-O) and Carbon-Sulfur (C-S) Coupling: The Chan-Lam and Ullmann-type reactions, which are copper-catalyzed, are effective for forming C-O and C-S bonds. wikipedia.orgwikipedia.org These reactions can couple a halo-quinoxalinone with alcohols, phenols, or thiols. The Chan-Lam coupling is often preferred due to its milder reaction conditions, frequently running at room temperature and open to the air. wikipedia.org Visible-light-promoted direct C-H/S-H cross-coupling of quinoxalin-2(1H)-ones with thiols has also been developed, offering a modern, catalyst-free approach to 3-sulfenylated quinoxalin-2(1H)-ones. rsc.org

Table 2: Overview of C-Heteroatom Coupling Strategies for Quinoxalinones

Bond TypeReaction NameTypical CatalystKey FeaturesReference
C-NBuchwald-Hartwig AminationPalladium/Phosphine LigandBroad scope for amines and aryl halides. organic-chemistry.org
C-NGoldberg Reaction (Ullmann)CopperOften requires high temperatures. wikipedia.org
C-O / C-NChan-Lam CouplingCopperMild conditions, often at room temperature in air. organic-chemistry.orgwikipedia.org
C-OUllmann Ether SynthesisCopperTraditional method, often requires high temperatures. wikipedia.org
C-SDirect C-H SulfenylationVisible Light (Catalyst-Free)Forms 3-sulfenylated products from thiols. rsc.org

Ring Transformations and Rearrangement Reactions of the 2(1H)-Quinoxalinone Scaffold

Ring transformations and skeletal rearrangements of the 2(1H)-quinoxalinone core itself are not commonly reported. Most literature focuses on the synthesis of the quinoxalinone ring from other precursors or its functionalization while keeping the core intact. However, some related transformations point to the potential for such reactivity. For instance, the synthesis of quinolin-2(1H)-ones can be achieved through a skeletal editing process involving a cascade C-N bond formation and denitrogenation of 3-ylideneoxindoles, indicating that under specific conditions, ring systems can be rearranged to form related heterocycles. nih.gov While this is a synthetic route to a different scaffold, it highlights the types of bond-breaking and-forming events that could potentially be induced in the quinoxalinone ring with the right reagents and conditions. Research into the skeletal rearrangement of the 1,3-diphenyl-2(1H)-quinoxalinone ring system remains an area for future exploration.

Radical Reactions and Reductive Transformations of 2(1H)-Quinoxalinone, 1,3-diphenyl-

Radical Reactions: The quinoxalin-2(1H)-one nucleus is highly susceptible to radical functionalization, primarily at the electron-deficient C3-position. nih.gov This reactivity has been exploited to introduce a wide variety of substituents. These reactions are often initiated by chemical oxidants or photoredox catalysts under mild conditions. For 1,3-diphenyl-2(1H)-quinoxalinone, such reactions would likely target the C3-position, leading to the displacement of the phenyl group. A general radical functionalization has been described via a donor-acceptor inversion strategy, showcasing the versatility of this approach. wikipedia.org

Reductive Transformations: The quinoxalinone ring system can undergo various reductive transformations. The lactam (amide) functionality within the ring can be reduced, as can the aromatic portions of the molecule. Catalytic hydrogenation or the use of hydride reagents like Lithium aluminium hydride (LiAlH₄) and Sodium borohydride (B1222165) (NaBH₄) are common methods. sapub.orgresearchgate.net

The reduction of quinoxalines and their derivatives with borane (B79455) in THF has been shown to rapidly produce 1,2,3,4-tetrahydroquinoxalines in high yields. researchgate.net For 2,3-disubstituted quinoxalines, this reduction can be stereoselective. researchgate.net Similarly, LiAlH₄ reduction of quinoxalinones can yield the corresponding 1,2,3,4-tetrahydroquinoxalines. researchgate.net The specific outcome of the reduction of 1,3-diphenyl-2(1H)-quinoxalinone would depend on the reaction conditions and the reagent used, potentially leading to the reduction of the C=O group, the C=N bond, or the entire heterocyclic ring.

Table 3: Reductive Methods for Quinoxaline Derivatives

ReagentSubstrateProductKey FeaturesReference
Borane-THFAlkyl/Aryl Quinoxalines1,2,3,4-TetrahydroquinoxalinesRapid, high yield, stereoselective for cis-isomers. researchgate.net
LiAlH₄Quinoxalinone1,2,3,4-TetrahydroquinoxalineReduction of the lactam. researchgate.net
NaBH₄ / Acetic AcidAlkyl/Aryl Quinoxalines1,2,3,4-TetrahydroquinoxalinesLower yields, potential side products. researchgate.net
Catalytic Hydrogenation (Pt)Quinoxaline1,2,3,4-TetrahydroquinoxalineStandard hydrogenation conditions. sapub.org

Cycloaddition Reactions of 2(1H)-Quinoxalinone, 1,3-diphenyl-

Cycloaddition reactions offer a powerful method for constructing complex cyclic systems. The 2(1H)-quinoxalinone scaffold can, in principle, participate in such reactions, either as the diene or dienophile component, particularly after modification.

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. beilstein-journals.org While the 1,3-diphenyl-2(1H)-quinoxalinone itself is not a typical diene or dienophile, its oxidized counterpart, a quinoxaline quinone, is an excellent dienophile. Research on 2,3-diphenyl-5,8-quinoxalinedione, a closely related structure, has shown its utility in Diels-Alder reactions. researchgate.net The cycloaddition occurs at the quinonoid ring, providing a route to complex, polycyclic structures that are valuable synthetic intermediates. researchgate.net Given the structural similarity, it is plausible that 1,3-diphenyl-2(1H)-quinoxalinone could be oxidized to a reactive quinone species in situ to participate in such cycloadditions.

1,3-Dipolar Cycloaddition: The 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring. wikipedia.orgorganic-chemistry.org Quinoxalin-3(4H)-one 1-N-oxides, which are isomers of the title compound, have been shown to act as 1,3-dipoles in cycloaddition reactions with dipolarophiles like isocyanates and benzyne. rsc.org This suggests that if 1,3-diphenyl-2(1H)-quinoxalinone could be converted to a suitable 1,3-dipolar intermediate, it could also undergo such transformations, expanding its synthetic utility.

Mechanistic Investigations and Reaction Pathway Elucidation for 2 1h Quinoxalinone, 1,3 Diphenyl Transformations

Kinetic Studies of Synthesis and Reactivity Pathways

Kinetic analysis is a powerful tool for deciphering reaction mechanisms by quantifying the influence of reactant concentrations, temperature, and catalysts on the rate of a reaction. Such studies on the synthesis of quinoxalinone derivatives, often formed via the Hinsberg reaction, have provided critical data on the rate-determining steps of the cyclization process.

Research on the anelation of heterocycles, including the formation of quinoxalinone derivatives, has utilized kinetic studies to probe the mechanism. dntb.gov.ua By monitoring the reaction progress under various conditions, researchers can determine the reaction order with respect to each reactant, calculate rate constants (k), and determine activation parameters like the activation energy (Ea). For instance, the condensation of an N-phenyl-1,2-diamine with an α-ketoester, a common route to N-substituted quinoxalinones, typically involves initial nucleophilic attack followed by dehydration and cyclization. Kinetic data can reveal whether the initial addition or the subsequent cyclization is the rate-limiting step.

Table 1: Illustrative Kinetic Parameters for Quinoxalinone Synthesis

Parameter Description Typical Value/Observation Mechanistic Implication
Reaction Order Dependence of the rate on reactant concentration First-order in o-phenylenediamine (B120857); First-order in α-ketoester Indicates both reactants are involved in the rate-determining step.
Rate Constant (k) Proportionality constant relating rate to concentrations Varies with temperature and solvent Provides a quantitative measure of reaction speed.
Activation Energy (Ea) Minimum energy required for reaction to occur 50-100 kJ/mol A higher Ea suggests a more significant energy barrier for the transition state.
Temperature Effect Rate typically doubles for every 10°C increase Follows Arrhenius equation Confirms the kinetic regime and allows calculation of Ea.

Identification and Characterization of Reaction Intermediates

Identifying the transient species that exist between reactants and products is a cornerstone of mechanistic elucidation. For transformations involving 1,3-diphenyl-2(1H)-quinoxalinone, both experimental and computational methods have been employed to characterize key intermediates.

For the synthesis of the quinoxaline (B1680401) ring system itself, spectroscopic methods have been instrumental. In a study on the formation of the closely related 2,3-diphenylquinoxaline (B159395), 13C NMR spectroscopy was used to monitor the reaction over time. This allowed for the observation of signals from transient intermediates, which appeared and then disappeared as the final product formed. Specifically, a cluster of signals attributed to carbinolamine and dihydroquinoxaline intermediates confirmed their role in the reaction sequence.

Computational studies using Density Functional Theory (DFT) have also predicted the existence of various intermediates. In acid-catalyzed rearrangements or annulation reactions, spiro-quinoxalinone intermediates and four-membered heterocyclic rings have been proposed as key transient structures based on their calculated relative stabilities. nih.govresearchgate.net

Table 2: Common Intermediates in Quinoxalinone Transformations

Intermediate Type Reaction Type Method of Identification Reference
Carbon-centered Radical C-H Functionalization Radical Scavenging (TEMPO) nih.gov
Carbinolamine Quinoxaline Synthesis 13C NMR Spectroscopy
Dihydroquinoxaline Quinoxaline Synthesis 13C NMR Spectroscopy
Spiro-quinoxalinone Acid-catalyzed Rearrangement DFT Calculations researchgate.net
Aryl Radical C-H Arylation Radical Scavenging (TEMPO) mdpi.com

Transition State Analysis and Energy Landscape Mapping

Transition state theory provides a framework for understanding reaction rates based on the properties of the activated complex, or transition state (TS). Computational chemistry, particularly DFT, has become an indispensable tool for mapping the potential energy surface of a reaction, locating transition states, and calculating the energy barriers that control reaction kinetics and selectivity. mdpi.com

For reactions involving quinoxalinones, DFT calculations have been used to model multiple competing pathways and identify the most plausible mechanism by comparing the activation energies of their respective rate-determining steps. nih.gov For example, in a study on the synthesis of quinoxalinone-N-oxides, five different mechanistic pathways were modeled. The two paths with the lowest calculated activation barriers (29 and 32 kcal/mol) were identified as the most likely routes. nih.gov

Furthermore, computational studies on the visible-light-mediated synthesis of diaryl-substituted quinoxalines revealed a complex mechanism involving an oxidative 1,2-aryl migration. nih.govacs.org DFT calculations were able to locate the transition state for this migration, providing geometric details and the associated energy barrier, which explained the experimentally observed product distribution. Analysis of the transition state structure can reveal key bonding changes, such as the simultaneous breaking of a C-C bond and the formation of a new one during the aryl shift.

Table 3: Example of DFT-Calculated Transition State Data for a Hypothetical Reaction Step

Parameter Value Description
Activation Free Energy (ΔG‡) 29 kcal/mol The free energy barrier from reactant to transition state, determining the reaction rate. nih.gov
Imaginary Frequency -350 cm-1 A single imaginary frequency confirms the structure is a true first-order saddle point (a transition state).
Key Bond Distance (Forming) 2.1 Å The length of a partially formed bond in the TS.
Key Bond Distance (Breaking) 1.9 Å The length of a partially broken bond in the TS.

Isotope Labeling Studies for Reaction Mechanism Elucidation

Isotope labeling is a definitive experimental technique for tracing the path of atoms through a chemical reaction. By replacing an atom with one of its heavier isotopes (e.g., 12C with 13C, or 1H with 2D), its position in the products and intermediates can be tracked using mass spectrometry or NMR spectroscopy, providing unambiguous evidence for proposed mechanistic pathways.

A classic study on the formation of 2,3-diphenylquinoxaline from 1,2-phenylenediamine and benzil (B1666583) employed this method with great success. By using benzil labeled with 13C at one of the carbonyl carbons, the researchers were able to follow the fate of this specific carbon atom throughout the reaction. The 13C NMR spectra of the reaction mixture over time allowed for the identification of transient intermediates and confirmed the sequence of bond-forming and bond-breaking events, ruling out several alternative mechanisms.

While a similar isotope labeling study has not been reported specifically for 1,3-diphenyl-2(1H)-quinoxalinone, the principle is directly applicable. For instance, to confirm the mechanism of its synthesis from N-phenyl-1,2-phenylenediamine and benzoylformic acid, one could label the carbonyl carbon of the benzoylformic acid with 13C. Tracking the position of the 13C label in the final product would confirm the connectivity proposed in the reaction mechanism. This technique could also be used to investigate potential rearrangement reactions, such as the 1,2-aryl migration observed in related systems. nih.gov

Table 4: Hypothetical Isotope Labeling Experiment for Quinoxalinone Synthesis

Labeled Reactant Isotope Analytical Technique Mechanistic Question Addressed
Benzoylformic Acid-[carbonyl-13C] 13C 13C NMR Spectroscopy Confirms the origin of the C2-carbonyl carbon in the quinoxalinone ring.
N-Phenyl-1,2-phenylenediamine-[15N] 15N 15N NMR or Mass Spectrometry Differentiates the positions of the two nitrogen atoms in the final product.
Deuterated Solvent (e.g., CD3OD) 2D (Deuterium) 1H NMR / Mass Spectrometry Probes for proton exchange steps and the involvement of the solvent in the mechanism.

Solvent Effects and Their Influence on Reaction Pathways

The choice of solvent can have a profound impact on reaction rates, selectivity, and even the products themselves. Solute-solvent interactions can stabilize or destabilize reactants, intermediates, and transition states to different extents, thereby altering the energy landscape of the reaction. nih.gov

In the synthesis and transformation of quinoxalinones, solvent effects are significant. DFT studies have shown that changes in solvent can alter the activation energies of competing reaction pathways. nih.gov For polar or charged intermediates and transition states, polar solvents can provide stabilization through dipole-dipole interactions or hydrogen bonding, accelerating the reaction. Conversely, nonpolar solvents may favor pathways that proceed through less polar transition states.

Experimentally, solvent choice has been shown to be a critical parameter. In a three-component reaction to form 3-trifluoroalkylquinoxalin-2(1H)-ones, the addition of water to the acetonitrile (B52724) solvent system markedly improved the reaction efficiency. nih.gov In another case, the reaction of quinoxalin-2(1H)-one with N-arylglycine under visible light yielded different products depending on the solvent: dihydroquinoxalin-2(1H)-ones were formed in a DMSO/H2O mixture, while tetrahydroimidazo[1,5-a]quinoxalin-4(5H)-ones were produced in ethanol (B145695), demonstrating a solvent-controlled divergent reactivity. mdpi.com This highlights how the solvent can do more than just alter the rate; it can fundamentally change the course of the reaction by selectively favoring one mechanistic pathway over another.

Table 5: Influence of Solvent Properties on Quinoxalinone Reactions

Solvent Type Key Property General Effect on Reaction Pathways Example
Protic (e.g., Ethanol, Water) Hydrogen-bond donating Can stabilize charged intermediates and transition states; may act as a proton shuttle. Improved efficiency in some radical reactions. nih.gov
Polar Aprotic (e.g., DMSO, Acetonitrile) High dielectric constant Effectively solvates polar species without donating protons. Can promote pathways involving polar intermediates.
Nonpolar (e.g., Toluene, Hexane) Low dielectric constant Favors non-polar reactants and transition states; can be poor for ionic mechanisms. Often used in reactions where aggregation or specific orbital interactions are key.
Coordinating (e.g., THF) Lewis basicity Can coordinate to metal catalysts or reagents, altering their reactivity and selectivity. Slowed down the rate of quinoxaline formation compared to methanol (B129727).

Advanced Spectroscopic and Analytical Methodologies for Electronic Structure and Molecular Dynamics of 2 1h Quinoxalinone, 1,3 Diphenyl

High-Resolution Mass Spectrometry for Elucidating Fragmentation Pathways and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the structural elucidation and analysis of quinoxalinone derivatives. It provides highly accurate mass measurements, enabling the determination of elemental compositions and the investigation of complex fragmentation patterns under ionization. For instance, in the analysis of related quinoxalinone structures, electron impact ionization mass spectrometry reveals characteristic fragmentation pathways that are crucial for identifying unknown metabolites or degradation products. nih.gov

Furthermore, HRMS serves as a powerful tool for real-time reaction monitoring. In the synthesis of quinoxaline-based materials, techniques like mass spectrometry are used alongside nuclear magnetic resonance (NMR) and ultraviolet-visible (UV-vis) spectroscopy to track the progress of chemical reactions, ensuring the desired product is formed and optimizing reaction conditions. nsf.gov This is particularly valuable in complex multi-step syntheses, such as the preparation of novel quinoxalinones from precursors like 2,2-dibromo-1-arylethanone, where monitoring allows for high yields and regioselectivity. thieme-connect.de

Table 1: Illustrative HRMS Fragmentation Data for a Quinoxalinone Core Structure

Fragment IonProposed Structure/Lossm/z (Observed)
[M]+•Molecular IonVaries
[M-CO]+•Loss of Carbon MonoxideVaries
[M-Ph]+Loss of Phenyl GroupVaries
[M-Ph-CO]+Sequential loss of Phenyl and COVaries

This table is illustrative. Actual m/z values depend on the specific derivative being analyzed.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Intermolecular Interactions

Advanced NMR spectroscopy is indispensable for a detailed understanding of the three-dimensional structure and intermolecular dynamics of 2(1H)-Quinoxalinone, 1,3-diphenyl-.

2D NMR Techniques: Methods like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are used to establish through-bond and through-space proton connectivities, respectively. This allows for the unambiguous assignment of proton and carbon signals in the complex spectra of these aromatic compounds. nih.govresearchgate.net For example, NOE spectroscopic analysis was critical in determining the regioselectivity in the synthesis of quinoxalin-2-one regioisomers. thieme-connect.de The chemical shifts of ¹H and ¹³C nuclei provide significant insight into the electronic environment within the molecule. nih.govnih.gov

Solid-State NMR (ssNMR): This technique provides atomic-level information about molecular structure and dynamics in the solid state. escholarship.org For quinoxalinone derivatives, which often exist as crystalline solids, ssNMR can reveal details about packing, polymorphism, and intermolecular interactions that are averaged out in solution. nih.gov It is particularly powerful for studying intermolecular hydrogen bonding, which can lead to the formation of dimers in non-polar solvents. nih.gov By comparing solid-state and solution-state NMR data with computational models, a more complete picture of the compound's conformational preferences can be developed. escholarship.org

Diffusion NMR (DOSY): Diffusion-Ordered Spectroscopy is employed to study intermolecular interactions and self-aggregation. By measuring the diffusion coefficients of molecules in solution, DOSY can distinguish between different species in a mixture and provide information on the size and shape of molecular aggregates.

Table 2: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Diphenyl-Quinoxalinone Derivatives

NucleusChemical Shift Range (ppm)Assignment
¹H7.00 - 8.40 ppmAromatic Protons (Quinoxalinone & Phenyl Rings)
¹³C106 - 159 ppmAromatic Carbons, C=O, C=N

Note: Specific shifts are highly dependent on the substitution pattern and solvent. nih.govresearchgate.net

X-ray Crystallography for Precise Structural Determination of Derivatives and Intermediates

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For derivatives of 2(1H)-Quinoxalinone, 1,3-diphenyl-, this technique provides unequivocal proof of structure and detailed insights into molecular geometry, conformation, and intermolecular packing forces.

Crystal structure analyses of related quinoxalinone derivatives reveal that the quinoxaline (B1680401) units are often non-planar. nih.govnih.gov For instance, in a dimeric structure linked by a propyl chain, 3-phenyl-1-{3-[(3-phenylquinoxalin-2-yl)oxy]propyl}-1,2-dihydroquinoxalin-2-one, the two quinoxaline units were found to be distinctly non-planar and twisted relative to each other. nih.gov The phenyl rings attached to the quinoxalinone core typically adopt a twisted conformation, with dihedral angles relative to the quinoxaline plane influenced by steric and electronic factors. nih.goviucr.org

These studies also elucidate the nature of intermolecular interactions, such as C-H···O and C-H···N hydrogen bonds and π-stacking interactions, which dictate how the molecules pack in the crystal lattice. nih.goviucr.org This information is crucial for understanding the material's bulk properties. Single crystal X-ray diffraction has been used to confirm the structures of various complex quinoxaline derivatives, including star-shaped molecules with potential for non-linear optics applications. researchgate.net

Table 3: Selected Crystallographic Data for a Representative Quinoxalinone Derivative

ParameterValueReference
Crystal SystemMonoclinic researchgate.net
Space GroupP21/c researchgate.net
a (Å)15.9437 (6) researchgate.net
b (Å)16.3936 (6) researchgate.net
c (Å)7.4913 (3) researchgate.net
β (°)94.178 (2) researchgate.net
Dihedral Angle (Phenyl-Quinoxaline)7.35 (5)° - 37.63 (5)° nih.gov

Data is for a related complex quinoxalinone, C₃₁H₂₄N₄O₂. nih.govresearchgate.net

Electrochemical Studies for Redox Behavior and Electron Transfer Mechanisms in 2(1H)-Quinoxalinone, 1,3-diphenyl-

Electrochemical methods, particularly cyclic voltammetry (CV), are vital for probing the redox properties of 2(1H)-Quinoxalinone, 1,3-diphenyl-, and its analogs. These studies reveal information about the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are critical for applications in electronics. researchgate.netbeilstein-journals.org

Quinoxaline derivatives are known for their electron-accepting capabilities, making them attractive as electron-transporting materials in devices like organic light-emitting diodes (OLEDs) and organic solar cells. beilstein-journals.orgd-nb.info CV measurements show that many quinoxaline-based molecules exhibit reversible reduction peaks, confirming their ability to accept electrons in a stable manner. nih.gov The reduction potential is sensitive to the molecular structure, with electron-donating or -withdrawing substituents significantly altering the redox behavior. nsf.govresearchgate.net

Studies on quinoxalin-2-one derivatives show a pH-dependent, two-electron reduction process centered on the pyrazine (B50134) ring. nih.gov The process involves the formation of a radical intermediate, the stability of which is influenced by substituents and solution acidity. nih.gov Computational studies using density functional theory (DFT) complement experimental electrochemical data, providing calculated redox potentials and helping to elucidate the electron transfer mechanisms. researchgate.net

Table 4: Electrochemical Data for Representative Quinoxaline Derivatives

Compound TypeTechniqueKey FindingHOMO (eV)LUMO (eV)
Benzo[de]isoquinoline-1,3-dione condensed azaacenesCyclic VoltammetryHigh electron affinity, reversible reductionN/A-3.74 to -3.87
Quinoxalin-2(H)-one derivativesDFT CalculationsRedox potentials are substituent-dependentVariesVaries
Quinoxaline-based polymersCyclic VoltammetryStable redox behavior-5.53 to -5.89-2.69 to -2.96

Data compiled from studies on various quinoxaline derivatives. researchgate.netnih.gov

Time-Resolved Spectroscopy for Excited State Dynamics (Relevant to Optoelectronic Applications)

Time-resolved spectroscopic techniques are essential for understanding the ultrafast photophysical processes that occur in 2(1H)-Quinoxalinone, 1,3-diphenyl-, upon photoexcitation. These studies are directly relevant to the compound's use in optoelectronic applications, where the fate of excited states determines device efficiency and stability.

Quinoxaline derivatives are investigated for their fluorescent properties, often exhibiting intramolecular charge transfer (ICT) characteristics. nih.govmdpi.com Upon absorbing light, the molecule is promoted to an excited state. Time-resolved spectroscopy tracks the decay of this state through various pathways, such as fluorescence, intersystem crossing to a triplet state, or internal conversion back to the ground state.

For example, ultrafast transient absorption spectroscopy has been used to follow the internal conversion processes (e.g., S₂ → S₁ and S₁ → S₀) in complex organic molecules. rsc.org The lifetimes of these excited states are often on the picosecond or femtosecond timescale. Studies on various quinoxaline derivatives have shown that their photophysical properties, including absorption and emission wavelengths, are tunable by modifying substituents on the quinoxaline core. scholaris.caresearchgate.net This structural modification can influence excited state dynamics and the generation of reactive oxygen species, indicating the potential for photosensitizer applications. nih.govmdpi.com

Table 5: Photophysical Properties of Representative Quinoxaline-Based Molecules

Compound TypeAbsorption λmax (nm)Emission λmax (nm)Key Dynamic Process
Substituted Quinoxalines364 - 371~425 (in solution)Aggregation-Induced Enhanced Emission (AIEE)
Pyrido[2,3-f]quinoxaline Derivatives294, 342, 380N/APhotoinduced Electron/Energy Transfer
Quinoxalin-2(1H)-one Derivative (in THF)366431Solvent-dependent fluorescence

Data compiled from various studies on quinoxaline derivatives. nih.govscholaris.carsc.org

Theoretical and Computational Chemistry Studies of 2 1h Quinoxalinone, 1,3 Diphenyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

DFT calculations serve as a powerful tool to investigate the fundamental electronic properties of molecules. For 2(1H)-Quinoxalinone, 1,3-diphenyl-, these calculations would provide insights into its geometry, stability, and electronic distribution. Studies on similar quinoxalinone derivatives often utilize functionals like B3LYP with basis sets such as 6-311G(d,p) to achieve a balance between accuracy and computational cost. scispace.comnih.gov

Frontier Molecular Orbital (FMO) Analysis of 2(1H)-Quinoxalinone, 1,3-diphenyl-

FMO analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's reactivity. The energy, shape, and distribution of these orbitals dictate how the molecule interacts with other chemical species. For a related compound, 1-ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one, DFT calculations have shown the HOMO and LUMO are distributed across the entire molecular system. nih.gov The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For the 1-ethyl-3-phenyl analog, this gap was calculated to be approximately 3.89 eV. nih.gov A similar analysis for the 1,3-diphenyl derivative would be necessary to understand the specific impact of the additional phenyl group.

Table 1: Illustrative FMO Data for a Related Quinoxalinone Derivative (1-ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one)

Parameter Calculated Value (eV)
EHOMO -6.1381
ELUMO -2.2463
Energy Gap (ΔE) 3.8918

Data sourced from a study on a closely related analog to illustrate the type of information generated from FMO analysis. nih.gov

Prediction of Spectroscopic Signatures and Electronic Transitions

Time-Dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). researchgate.net By calculating the energies of electronic transitions, researchers can correlate them with experimentally observed absorption bands. For other quinoxalinones, TD-DFT calculations have successfully confirmed the presence of n→π* and π→π* transitions. ias.ac.inscispace.com Similarly, methods like the Gauge-Independent Atomic Orbital (GIAO) are used to predict NMR (1H and 13C) chemical shifts, which can be compared with experimental data to confirm molecular structures. ias.ac.in A dedicated study would be required to generate these predictive spectra for 2(1H)-Quinoxalinone, 1,3-diphenyl-.

Computational Elucidation of Reaction Pathways and Energy Barriers

DFT is also employed to map out potential energy surfaces for chemical reactions, allowing for the identification of transition states and the calculation of activation energy barriers. This provides a deep understanding of reaction mechanisms, regioselectivity, and stereoselectivity. While reaction mechanisms for the functionalization of the quinoxalin-2(1H)-one scaffold have been proposed, thieme-connect.demdpi.com detailed computational studies modeling the reaction coordinates and energy profiles for reactions specifically involving the 1,3-diphenyl derivative are not available.

Computational Design and Prediction of Novel 2(1H)-Quinoxalinone, 1,3-diphenyl- Derivatives

Computational chemistry is a cornerstone of modern drug discovery and materials science, enabling the rational design of novel molecules with desired properties. Starting with the 2(1H)-Quinoxalinone, 1,3-diphenyl- scaffold, computational methods could be used to predict how various substitutions on the phenyl rings or the quinoxalinone core would affect its electronic, optical, or biological properties. This in silico screening process can prioritize the synthesis of the most promising candidates. Although the design of new quinoxaline (B1680401) derivatives is an active area of research, researchgate.net specific computational design studies originating from the 1,3-diphenyl-2(1H)-quinoxalinone structure have not been reported.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

QSRR studies aim to build mathematical models that correlate a molecule's structural features (descriptors) with its chemical reactivity. These models rely on a dataset of computationally derived descriptors (such as orbital energies, charges, and electrostatic potentials) for a series of related compounds. No QSRR studies specifically targeting the reactivity of 2(1H)-Quinoxalinone, 1,3-diphenyl- and its derivatives are currently available in the scientific literature.

Applications of 2 1h Quinoxalinone, 1,3 Diphenyl and Its Derivatives in Advanced Chemical Research

A Versatile Ligand in Transition Metal Catalysis

The 2(1H)-Quinoxalinone, 1,3-diphenyl- scaffold has proven to be a versatile platform for the design of innovative ligands for transition metal catalysis. The presence of multiple coordination sites and the ability to tune the steric and electronic properties through substitution on the phenyl rings make it an attractive candidate for a wide range of catalytic applications.

Designing and Synthesizing Quinoxalinone-Based Ligands

The synthesis of 2(1H)-Quinoxalinone, 1,3-diphenyl- based ligands typically involves the condensation of N-phenyl-o-phenylenediamine with a benzil (B1666583) derivative. This foundational reaction allows for the introduction of various functional groups on the phenyl rings at the 1 and 3 positions. These functional groups can be strategically chosen to modulate the ligand's electronic and steric properties, thereby influencing the activity and selectivity of the resulting metal complex. For instance, the incorporation of phosphine (B1218219) or amine moieties can enhance the ligand's coordination ability with transition metals.

A general synthetic approach involves the reaction of an appropriately substituted o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, often in a solvent like ethanol (B145695) or acetic acid. arkat-usa.orgpharmacyinfoline.com Greener synthetic methodologies, such as ultrasonic irradiation, have also been employed to afford high yields of 2,3-diphenylquinoxaline (B159395), a related isomer, suggesting potential applicability for the synthesis of the target quinoxalinone. researchgate.net

Homogeneous and Heterogeneous Catalytic Performance

Ligands derived from 2(1H)-Quinoxalinone, 1,3-diphenyl- have been explored in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, metal complexes of these ligands, particularly with palladium, have shown promise in cross-coupling reactions. The catalytic activity is influenced by the nature of the substituents on the quinoxalinone core.

In the realm of heterogeneous catalysis, the quinoxalin-2(1H)-one scaffold has been utilized in various C-H functionalization reactions. mdpi.com For example, heterogeneous catalysts have been developed for direct C-H functionalization of the quinoxalin-2(1H)-one core, showcasing the robustness of this heterocyclic system under various reaction conditions. organic-chemistry.org While specific examples for the 1,3-diphenyl derivative are still emerging, the broader success with the quinoxalinone core suggests a promising avenue for future research.

Paving the Way for Asymmetric Catalysis

The development of chiral catalysts for asymmetric synthesis is a key area of modern chemistry. The 2(1H)-Quinoxalinone, 1,3-diphenyl- scaffold offers a platform for the creation of chiral ligands. By introducing chiral auxiliaries or substituents onto the core structure, it is possible to create a chiral environment around the metal center.

For instance, chiral iridium complexes have been used in the asymmetric hydrogenation of quinoxalines, achieving high enantioselectivity. scholaris.ca While this example does not use a 1,3-diphenyl-2(1H)-quinoxalinone ligand directly, it demonstrates the potential of the broader quinoxaline (B1680401) family in asymmetric transformations. The synthesis of chiral (phosphinoaryl)oxazolines, a versatile class of ligands for asymmetric catalysis, from readily available starting materials provides a strategic blueprint for developing chiral quinoxalinone-based ligands. rsc.org The rigid structure of the quinoxalinone core is expected to provide a well-defined chiral pocket, leading to high levels of stereocontrol in catalytic reactions.

A Building Block for Advanced Organic Materials

The unique photophysical properties of the 2(1H)-Quinoxalinone, 1,3-diphenyl- scaffold make it a valuable component in the design of novel organic materials. Its inherent fluorescence and the ability to tune its emission characteristics through chemical modification have led to its exploration in various applications within organic materials science.

Crafting Fluorescent and Luminescent Materials

Derivatives of 2(1H)-Quinoxalinone, 1,3-diphenyl- exhibit interesting fluorescent and luminescent properties. nih.govresearchgate.net The emission characteristics can be modulated by introducing different substituents on the phenyl rings. For example, a series of quinoxaline-based compounds have been synthesized that show deep blue light emission in both solution and solid-state. scholaris.ca The introduction of electron-donating or electron-withdrawing groups can lead to a shift in the emission wavelength, allowing for the creation of materials with tailored colors.

The photophysical properties of quinoxalin-2(1H)-ones have been investigated, revealing their potential as fluorophores. rsc.org The inherent fluorescence of the quinoxalinone core, coupled with the extended conjugation provided by the phenyl groups, makes these compounds promising candidates for applications such as fluorescent probes and sensors. researchgate.netnih.gov

Illuminating the Future of Organic Electronics

The potential of 2(1H)-Quinoxalinone, 1,3-diphenyl- and its derivatives extends to the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The luminescent properties and charge-transport capabilities of these materials are key to their application in such devices.

Quinoxaline derivatives have been utilized as electron-transporting materials, as well as hosts or guests in the emitting layer of OLEDs. rsc.orggoogle.com The rigid and planar structure of the quinoxalinone core can facilitate intermolecular π-π stacking, which is beneficial for charge transport. Multifunctional materials based on the quinoxaline scaffold have been developed that exhibit both aggregation-induced emission (AIE) and good electroluminescent performance in OLEDs. researchgate.net While specific data for 1,3-diphenyl-2(1H)-quinoxalinone in OFETs is still limited, the broader class of quinoxaline-based polymers has shown promise as p-type semiconductors. researchgate.net

Incorporation into Polymeric Architectures for Advanced Materials

The robust and electronically tunable nature of the diphenyl-quinoxaline moiety makes it an attractive component for advanced polymeric materials. Polyphenylquinoxalines (PPQs) are a class of high-performance polymers known for their exceptional thermal and chemical stability, coupled with good solubility in their fully cyclized form. nih.gov This solubility is a significant advantage over many other aromatic heterocyclic polymers, allowing for processing from solution to form films, coatings, and membranes. nih.gov The properties of these polymers can be finely tuned by altering the chemical structure of the polymer backbone and the substituents on the pendent phenyl groups. nih.gov

In the realm of organic electronics, diphenyl-quinoxaline derivatives are primarily used as electron-accepting units in donor-acceptor (D-A) conjugated polymers. These materials are instrumental in the fabrication of organic field-effect transistors (OFETs) and polymer solar cells (PSCs). For instance, new low-band-gap conjugated polymers have been synthesized by copolymerizing indacenodithiophene (an electron donor) with 2,3-diphenylquinoxaline (an electron acceptor). rsc.org The resulting polymer, PIDT-diphQ, demonstrated properties suitable for use in solar cells. rsc.org A related polymer, PQ1, also based on an indacenodithiophene donor and a quinoxaline acceptor, was designed for OFET applications. acs.orgmdpi.com This polymer exhibited a strong intramolecular charge transfer (ICT) effect, which is crucial for efficient charge transport. acs.orgmdpi.com The aggregation of PQ1 in thin films further facilitated charge transport between polymer chains, leading to good p-type semiconductor performance with high hole mobility. acs.orgmdpi.com

The synthesis of these polymers often involves palladium-catalyzed cross-coupling reactions, such as Stille coupling. acs.orgmdpi.com The properties of the resulting polymers, including molecular weight, thermal stability, and electronic bandgap, are critical for their performance in devices.

Table 1: Properties of Representative Diphenyl-Quinoxaline-Containing Polymers

Polymer Quinoxaline Monomer Donor Monomer Polymerization Method Avg. Molecular Weight (Mw) Thermal Decomposition (Td) Electrochemical Bandgap (Eg) Application
PIDT-diphQ 2,3-diphenylquinoxaline derivative Indacenodithiophene Stille Coupling Data not specified Data not specified Low band-gap Polymer Solar Cells rsc.org
PQ1 Quinoxaline derivative Indacenodithiophene (IDT) Stille Coupling Data not specified Good stability 1.3 eV Organic Field-Effect Transistors acs.orgmdpi.com

| PPQs | General Phenyl-substituted Quinoxaline | Aromatic bis(o-diamines) & bis(α-dicarbonyls) | Step-growth polymerization | High | High | Not applicable | Films, Coatings, Membranes nih.gov |

As Building Blocks and Scaffolds for Complex Molecule Synthesis (Non-Biological Targets)

The rigid framework of diphenyl-quinoxalinone makes it an excellent scaffold for the synthesis of more complex, non-biological molecules, such as polycyclic systems and macrocycles.

The diphenyl-quinoxaline unit has been successfully employed as a key structural element in the construction of large, fully conjugated macrocycles. These structures are of significant interest for their potential applications in organic electronics and host-guest chemistry. acs.org A prominent synthetic strategy involves the Ni(0)-mediated Yamamoto-type diaryl homocoupling of 2,3-bis(4′-bromophenyl)quinoxaline precursors. acs.org This method has proven effective in producing cyclotrimers and cyclotetramers as the main products. acs.org

Furthermore, quinoxaline-based azamacrocycles incorporating a 2,3-diphenylquinoxaline (DPQ) residue have been synthesized in high yields via a streamlined approach using a Pd-catalyzed amination reaction for the macrocyclization step. nih.gov This method avoids complex protection-deprotection sequences for the amine groups, making it a convenient and scalable route to these complex structures. nih.gov The resulting macrocycles can be precisely tailored in terms of their size and the nature of their linking chains. nih.gov In other work, indoloquinoxalines have been reacted with 2,3-diphenyl-quinoxaline to generate more elaborate polycyclic systems, which can be further functionalized to build even larger, multi-heterocyclic architectures. nih.gov

While the direct application of 2(1H)-Quinoxalinone, 1,3-diphenyl- as a simple chiral auxiliary in enantioselective synthesis is not extensively documented, the inherent chirality and structural properties of the quinoxaline framework have been harnessed in asymmetric catalysis in other sophisticated ways.

Significant progress has been made in the synthesis of chiral tetrahydroquinoxaline (THQ) derivatives through iridium-catalyzed asymmetric hydrogenation of quinoxalines, including 2-phenylquinoxaline. rsc.org This method allows for the efficient production of both enantiomers of the chiral products with excellent yields and high enantioselectivities, simply by adjusting the reaction solvent. rsc.org

More directly related to catalysis, researchers have developed helical poly(quinoxaline-2,3-diyl)s (PQXs) that act as highly efficient systems for chirality amplification. nih.gov In a remarkable example, a PQX copolymer was prepared using a monomer derived from a chiral alcohol with a low enantiomeric excess (23% ee). nih.gov This polymer adopted a single-handed helical structure (>99% helicity) and, when used as a chiral ligand in palladium-catalyzed asymmetric reactions, yielded products with up to 94% ee. nih.gov This demonstrates a powerful "majority-rules" effect, where the polymer amplifies a small initial chiral bias into a highly enantioselective outcome. nih.gov This approach showcases the immense potential of quinoxaline-based architectures in the design of advanced chiral catalysts.

In Supramolecular Chemistry and Self-Assembly

The defined geometry and rich electronic character of the diphenyl-quinoxaline scaffold make it a valuable component in the field of supramolecular chemistry, which studies chemical systems composed of multiple molecules.

The macrocycles constructed from diphenyl-quinoxaline units, as described in section 7.3.1, are prime candidates for the development of molecular receptors. Their pre-organized cavities and aromatic surfaces can selectively bind other molecules or ions (guests). For example, a novel quinoxaline-bridged Schiff-base macrocycle was designed and synthesized to act as a selective chemosensor for mercury ions (Hg²⁺). acs.org This receptor exhibited a significant and selective fluorescence quenching response to Hg²⁺ in the presence of other competing metal ions in an aqueous solution. acs.org

Similarly, crown and thiacrown ethers incorporating 2,3-bis(4-hydroxyphenyl) or 2,3-bis(4-mercaptophenyl)quinoxaline units have been synthesized. acs.org Studies of their complexing ability with various metal cations revealed selective binding properties; the crown ether showed a preference for Mg²⁺, while the thiacrown ether had a greater affinity for Ca²⁺. acs.org These findings underscore the utility of the diphenyl-quinoxaline scaffold in creating tailored host-guest systems with specific recognition capabilities.

The spontaneous organization of molecules into ordered nanostructures, known as self-assembly, is a powerful strategy for creating functional materials. Diphenyl-quinoxaline derivatives have shown a strong propensity for self-assembly, leading to materials with interesting photophysical and electronic properties.

A notable example is the phenomenon of aggregation-induced emission (AIE) observed in quinoxaline-based azamacrocycles containing the 2,3-diphenylquinoxaline (DPQ) unit. nih.gov These molecules are weakly emissive when dissolved as individual molecules but become highly luminescent upon aggregation in a mixed solvent system. nih.gov This behavior is valuable for applications in sensors and imaging. Emissive aggregates of these macrocycles have been immobilized on filter paper to create test strips for measuring acidity in both vapor and aqueous media. nih.gov

In the context of the polymeric materials discussed in section 7.2.3, the self-assembly of D-A polymers is critical to their function. The performance of OFETs and solar cells relies on the ability of the polymer chains to pack in an ordered fashion in the solid state (thin films). This packing facilitates efficient charge transport through the material. The observation of a bathochromic (red) shift in the absorption spectrum of polymer PQ1 when transitioning from a solution to a thin film is direct evidence of such aggregation and π-π interactions between the polymer backbones. acs.orgmdpi.com This ordered self-assembly into nanostructures is therefore a key design consideration for high-performance organic electronic devices based on diphenyl-quinoxaline polymers.

In Analytical Chemistry as Chemosensors and Probes (Non-Clinical)

The inherent photophysical properties of the quinoxalin-2(1H)-one scaffold have positioned it and its derivatives as a significant class of compounds in the development of chemosensors for non-clinical analytical chemistry. unamur.beresearchgate.net Their utility stems from the ability to modify the core structure, enabling the creation of tailored sensors that exhibit changes in their optical properties—such as fluorescence or color—upon interaction with specific ions or molecules. mdpi.comnih.gov This has led to their application in creating sensitive and selective platforms for environmental monitoring and analysis. researchgate.netmdpi.com

The design of chemosensors based on quinoxalinone derivatives leverages the core heterocycle as a signaling unit, which is often a fluorophore. researchgate.netmdpi.com By attaching specific recognition moieties to this core, platforms can be engineered to selectively bind to target analytes. The binding event triggers a change in the electronic structure of the molecule, leading to a measurable optical response.

Several design strategies have been effectively employed:

Turn-On/Turn-Off Fluorescence: Many quinoxaline-based probes function by either fluorescence quenching ("turn-off") or enhancement ("turn-on") upon binding an analyte. For instance, a multifunctional sensor based on a 2,3-bis(6-bromopyridin-2-yl)-6-methoxyquinoxaline (BMQ) derivative was designed for the detection of copper ions (Cu²⁺). nih.gov The binding of Cu²⁺ to the probe resulted in a significant quenching of its fluorescence emission. nih.gov

Ratiometric Sensing: To improve accuracy and reduce environmental interference, ratiometric probes are designed. These probes exhibit a shift in their emission wavelength upon analyte binding, allowing the target concentration to be measured by the ratio of fluorescence intensities at two different wavelengths. A probe for thiophenols, incorporating a 2,4-dinitrophenoxy recognition site onto a quinoxalinone-based fluorophore, demonstrated a ratiometric response with a low detection limit. nih.gov

Colorimetric Detection: A straightforward approach involves a visible color change upon interaction with the analyte, which can often be detected by the naked eye for qualitative or semi-quantitative analysis. A sensor for iron (Fe³⁺) based on the BMQ derivative produced a distinct color change from colorless to yellow, forming a 1:1 complex with the ion. nih.gov Similarly, a 2,3-diphenyl-5,6,7,8-tetrahydroquinoxaline based receptor (L) was developed for nickel (Ni²⁺) detection, which showed a color change from colorless to yellow in the presence of the ion. rsc.org

pH-Sensing Platforms: The nitrogen atoms within the quinoxaline ring system make these compounds sensitive to pH. mdpi.com Protonation of the heterocycle can significantly alter the absorption and emission spectra. This property has been harnessed to develop dual colorimetric and fluorescent pH indicators for aqueous solutions. mdpi.com For example, acid-doped quinoxaline derivatives have been shown to function effectively as pH indicators when exposed to alkaline volatiles. mdpi.com

The binding stoichiometry between the sensor and the analyte is a critical design parameter, often determined to be 1:1 or 2:1 through methods like Job's plot analysis and mass spectrometry. nih.govrsc.orgnih.gov For example, the sensor for Ni²⁺ established a 2:1 stoichiometric complexation between the receptor L and the Ni²⁺ ion. rsc.org

The tailored design of quinoxalinone-based chemosensors has led to their successful application in detecting various environmental pollutants, particularly in water and food samples. Their high sensitivity and selectivity make them valuable tools for ensuring environmental quality and food safety.

Heavy Metal Ion Detection: Heavy metal contamination in water is a significant environmental concern. Quinoxaline derivatives have been fashioned into effective probes for their detection.

Chromium (VI): A fluorescent probe based on the quinoxaline scaffold was developed for the quantification of toxic hexavalent chromium (Cr⁶⁺) ions in water. The probe demonstrated good linearity over a concentration range of 0.1–50 µM and was not significantly affected by common coexisting ions. researchgate.net

Nickel (II): A reversible fluorescent and colorimetric sensor for Ni²⁺ was developed using a 2,3-diphenyl-5,6,7,8-tetrahydroquinoxaline derivative. This sensor was successfully used to determine Ni²⁺ concentrations in various real water samples, with detection limits well below the limits prescribed by the WHO for drinking water. rsc.org

Copper (II) and Iron (III): A dual-responsive sensor was synthesized that could detect Fe³⁺ via a colorimetric change and Cu²⁺ through fluorescence quenching. nih.gov The probe's utility was demonstrated by analyzing various mineral and drinking water samples for Cu²⁺. nih.gov

Organic Pollutant and Spoilage Detection: Beyond metal ions, these probes can detect harmful organic compounds and indicators of spoilage.

Thiophenols: A ratiometric fluorescent probe was engineered for the detection of thiophenols, which are toxic industrial pollutants and can be present in food. nih.govresearchgate.net The probe was successfully applied to detect thiophenols in industrial wastewater and food samples, demonstrating its practical utility. nih.govresearchgate.net

Volatile Amines: Quinoxaline derivatives doped with a strong organic acid have been used as colorimetric indicators for volatile amines like ammonia (B1221849) and trimethylamine. mdpi.com These amines are common indicators of seafood spoilage, and the probes showed significant color changes upon exposure, highlighting their potential for real-time food freshness monitoring. mdpi.com

The table below summarizes the performance of several recently developed quinoxaline-based chemosensors for environmental analysis.

AnalyteSensor TypeDetection Limit (LOD)Sample MatrixSource(s)
ThiophenolsRatiometric Fluorescent6.3 nMFood samples, Cells nih.gov
ThiophenolsRatiometric Fluorescent37 nMIndustrial wastewater researchgate.net
Chromium (VI)Fluorescent0.23 µMWater researchgate.net
Nickel (II)Fluorescent0.39 µMAqueous solutions rsc.org
Nickel (II)Colorimetric0.495 µMAqueous solutions rsc.org
Copper (II)Fluorescent (Turn-off)Not specifiedMineral & drinking water nih.gov
Iron (III)ColorimetricNot specifiedPlasma nih.gov
Volatile AminesColorimetricNot specifiedHeadspace (fish spoilage) mdpi.com

Structure Reactivity and Structure Property Relationship Studies of 2 1h Quinoxalinone, 1,3 Diphenyl and Its Analogues

Influence of Substituent Effects on Reaction Pathways and Selectivity

The introduction of various functional groups, known as substituents, onto the quinoxalinone core or its phenyl rings can dramatically influence the course and outcome of chemical reactions. This is a critical area of study for chemists aiming to synthesize new molecules with specific properties.

The strategic placement of these substituents can direct reactions to occur at specific positions on the molecule, a concept known as regioselectivity. For instance, in the synthesis of quinoxalin-2-one derivatives, the presence of an electron-withdrawing group on the aromatic diamine starting material can control the position of the resulting chemical bonds. thieme-connect.de This allows for the targeted creation of specific isomers, which are molecules with the same chemical formula but different arrangements of atoms.

Furthermore, the nature of the substituents can determine which of several possible products is favored, a principle called chemoselectivity. For example, in the one-pot synthesis of 3,4-dihydroquinoxalin-2(1H)-one and 1H-quinoxalin-2-one derivatives, the choice of base used in the reaction can control the product ratio. csus.edu Pyridine tends to favor the cyclized products, while the absence of a base can lead to a higher proportion of the oxidized quinoxalinone form. csus.edu

Strongly activating groups (like methoxy) or deactivating groups (like benzoyl) attached to the diamine starting material can lead to highly selective reactions, yielding predominantly one out of four possible main products. csus.edu This high degree of control is invaluable for the efficient synthesis of complex molecules.

In multi-component reactions, where several starting materials combine in a single step, substituent effects are equally important. For example, in the synthesis of 3-trifluoroalkylquinoxalin-2(1H)-ones, the electronic nature of substituents on the quinoxalin-2(1H)-one and the alkene starting materials can affect the reaction's efficiency. nih.gov

Here is an interactive data table summarizing the influence of substituents on reaction selectivity:

Starting Material SubstituentReaction ConditionPredominant ProductSelectivity
Electron-withdrawing group on diamineOxidative amidationRegioisomer AHigh
No substituent on diaminePyridine as baseCyclized productFavored
No substituent on diamineNo baseOxidized productIncreased
Methoxy group on diamineOne-pot synthesisSpecific regioisomerVery High
Benzoyl group on diamineOne-pot synthesisSpecific regioisomerVery High

Correlation of Electronic Structure with Reactivity and Catalytic Performance

The arrangement of electrons within a molecule, its electronic structure, is fundamental to its reactivity and its ability to act as a catalyst. In the case of 2(1H)-Quinoxalinone, 1,3-diphenyl- and its analogues, this relationship is a key area of investigation.

Computational methods, such as Density Functional Theory (DFT), are often used to calculate the distribution of electrons and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.netnih.gov These parameters provide insights into how the molecule will interact with other chemical species. For instance, a lower HOMO-LUMO energy gap often correlates with higher reactivity.

The introduction of electron-donating or electron-withdrawing substituents can significantly alter the electronic properties of the quinoxalinone system. Electron-withdrawing groups, for example, tend to lower the energy of the LUMO, making the molecule a better electron acceptor. beilstein-journals.orgnih.gov This is a desirable characteristic for applications in organic electronics, such as in the development of n-type semiconductors. beilstein-journals.orgnih.gov

Studies have shown a direct correlation between the electronic properties of quinoxalinone derivatives and their performance in various applications. For example, in the context of dye-sensitized solar cells, the electronic structure of quinoxalinone-based dyes influences their ability to absorb light and inject electrons, which are crucial processes for energy conversion. wu.ac.th The presence of strong electron-withdrawing groups can enhance the inhibition efficiency of certain enzymes. nih.gov

The catalytic performance of systems incorporating quinoxalinone derivatives can also be understood through their electronic structure. For example, in photocatalytic reactions, the ability of a quinoxalinone-based catalyst to absorb light and generate reactive species is directly linked to its electronic properties. nih.gov

The following table presents a summary of how electronic properties correlate with performance in different applications:

ApplicationKey Electronic PropertyEffect of Electron-Withdrawing Groups
Organic Electronics (n-type)Low LUMO energyEnhanced electron-accepting ability
Dye-Sensitized Solar CellsTunable HOMO/LUMO levelsOptimized light absorption and electron injection
Enzyme InhibitionStrong electron-withdrawing characterIncreased inhibition efficiency
PhotocatalysisEfficient light absorptionEnhanced generation of reactive species

Impact of Conformational Preferences on Chemical Transformations

The three-dimensional shape, or conformation, of a molecule can have a profound impact on its reactivity. For flexible molecules like 2(1H)-Quinoxalinone, 1,3-diphenyl-, which can adopt various spatial arrangements, understanding these conformational preferences is crucial for predicting the outcomes of chemical reactions.

The orientation of the phenyl groups relative to the quinoxalinone core can influence the accessibility of different reactive sites on the molecule. For example, certain conformations might shield a particular site from attack by a reagent, while other conformations might expose it.

Studies on related systems, such as 1,3-difluorinated alkanes, have demonstrated that the introduction of certain substituents can strongly influence the conformational profile of a molecule. soton.ac.uk This, in turn, can affect the course of chemical transformations.

In the context of quinoxalinone cavitands, which are larger molecules designed to bind to other molecules, the flexibility of the structure plays a critical role in their function. rsc.org By tuning the conformational flexibility, for instance by making the structure more rigid, the selectivity and efficiency of binding to specific guest molecules can be significantly enhanced. rsc.org

While direct studies on the conformational preferences of 2(1H)-Quinoxalinone, 1,3-diphenyl- and their impact on specific chemical transformations are not extensively detailed in the provided search results, the principles derived from related systems strongly suggest that this is an important factor to consider in the design and synthesis of new derivatives.

Modulation of Optical and Electronic Behavior through Structural Modification (in the context of materials design)

The ability to tune the optical and electronic properties of 2(1H)-Quinoxalinone, 1,3-diphenyl- and its analogues through structural modifications is of great interest for the design of new materials with specific functions. rsc.org This is particularly relevant for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). frontiersin.orgresearchgate.netrsc.org

By introducing different substituents onto the quinoxalinone core or the phenyl rings, it is possible to systematically alter the molecule's absorption and emission of light. unamur.beresearchgate.net For example, the addition of electron-donating and electron-withdrawing groups can create a "push-pull" system within the molecule, leading to a red-shift in the absorption and emission spectra. nih.gov This means the molecule will absorb and emit light at longer wavelengths.

This principle is exploited in the design of fluorescent sensors, where the binding of an analyte to the quinoxalinone-based molecule causes a change in its optical properties, such as a shift in the emission color or intensity. researchgate.net

The development of quinoxaline-based polymers has also shown great potential for applications in organic field-effect transistors (OFETs). frontiersin.org By carefully designing the polymer structure, it is possible to achieve materials with good charge transport properties and stability in air. frontiersin.org

The following interactive data table illustrates how structural modifications can modulate the optical and electronic properties of quinoxalinone derivatives for materials design:

Structural ModificationProperty ModulatedApplication
Introduction of push-pull systemRed-shifted absorption/emissionFluorescent sensors, OLEDs
High LUMO energy levelIncreased open-circuit voltageOrganic solar cells
Polymerization with donor unitsGood charge transport, air stabilityOrganic field-effect transistors
Fusion with phenanthreneEnhanced power conversion efficiencyDye-sensitized solar cells

Future Perspectives and Emerging Research Directions for 2 1h Quinoxalinone, 1,3 Diphenyl

Exploration of Novel Sustainable Synthetic Methodologies and Catalytic Systems

The synthesis of quinoxaline (B1680401) derivatives, including 2(1H)-Quinoxalinone, 1,3-diphenyl-, is undergoing a significant shift towards more environmentally benign and sustainable protocols. ijirt.orgresearchgate.net Traditional methods often rely on harsh reaction conditions, toxic solvents, and catalysts that are difficult to recover and reuse. rsc.org The future of synthesizing this compound lies in the adoption of green chemistry principles, focusing on atom economy, energy efficiency, and waste reduction. ijirt.orgjocpr.com

Key areas of exploration include:

Green Solvents and Catalysts: Research is increasingly focused on utilizing water, ethanol (B145695), and ionic liquids as reaction media to replace hazardous organic solvents. ijirt.orgresearchgate.netnih.gov The use of natural deep eutectic solvents (NADESs), such as choline (B1196258) chloride/water, has shown promise in enabling fast and high-yielding synthesis of functionalized quinoxalines at room temperature. rsc.org Furthermore, the development of reusable and non-toxic catalysts, including nanocatalysts, organocatalysts, and biocatalysts, is a major thrust. researchgate.netrsc.org For instance, magnetically recyclable MnFe2O4 nanomaterials and nanozeolite clinoptilolite functionalized with propylsulfonic acid have been successfully employed as heterogeneous catalysts. chim.it

Energy-Efficient Techniques: Microwave irradiation and ultrasound-assisted synthesis are being explored as energy-efficient alternatives to conventional heating methods. ijirt.orgresearchgate.net These techniques can significantly reduce reaction times and improve yields. ijirt.orgresearchgate.net A catalyst-free protocol using methanol (B129727) as a solvent at ambient temperature has been reported to afford quinoxalines in just one minute. thieme-connect.com

Catalyst-Free and Metal-Free Approaches: There is a growing interest in developing synthetic routes that eliminate the need for catalysts altogether or at least avoid transition metals. nih.gov Catalyst-free oxidative cyclization of diamines and phenacyl bromide in ethanol represents a green and straightforward approach. nih.gov

Table 1: Emerging Sustainable Synthetic Methodologies for Quinoxalinones
MethodologyKey FeaturesPotential Advantages
Use of Green Solvents (e.g., water, NADES)Environmentally benign, readily available. ijirt.orgrsc.orgReduced toxicity, improved safety, potential for catalyst-free reactions. rsc.org
Heterogeneous NanocatalysisHigh surface area, reusability. rsc.orgchim.itEasy catalyst recovery, improved efficiency, potential for solvent-free conditions. rsc.org
Microwave and Ultrasound AssistanceRapid heating, enhanced reaction rates. ijirt.orgShorter reaction times, higher yields, milder conditions. researchgate.net
Catalyst-Free SynthesisEliminates catalyst-related costs and waste. nih.govthieme-connect.comSimplified purification, improved atom economy, greener process. thieme-connect.com

Discovery of Unprecedented Reactivity and Transformations

While the core synthesis of the 2(1H)-quinoxalinone scaffold is well-established, future research will likely uncover novel reactivity and transformations, particularly focusing on the functionalization of the quinoxalinone ring. The direct C-H functionalization of quinoxalin-2(1H)-ones has emerged as a powerful and atom-economical strategy to introduce diverse substituents. mdpi.comchim.it

Future research is expected to explore:

Multi-Component Reactions (MCRs): MCRs offer an efficient way to build molecular complexity in a single step. mdpi.com Future developments in MCRs involving quinoxalin-2(1H)-ones could lead to the simultaneous construction of multiple C-C and C-heteroatom bonds, opening avenues for creating diverse molecular libraries. mdpi.comresearchgate.net

Photoredox Catalysis: Visible-light-induced photoredox catalysis provides a mild and environmentally friendly approach for C-H functionalization. chim.itorganic-chemistry.org This strategy has been successfully applied for the C3-arylation and alkylation of quinoxalin-2(1H)-ones. organic-chemistry.orgmdpi.com

Novel Bond Formations: Research is anticipated to expand beyond traditional C-C and C-N bond formations to include the introduction of other elements like boron, silicon, phosphorus, and fluorine, leading to novel quinoxalinone derivatives with unique properties. mdpi.comresearchgate.net

Asymmetric Synthesis: The development of enantioselective methods for the synthesis and functionalization of quinoxalinones is a significant area for future exploration, crucial for applications in medicinal chemistry. mdpi.comresearchgate.net

Integration with Artificial Intelligence and Machine Learning for Rational Design and Synthesis

Key applications in this area will include:

Predictive Modeling: AI and ML algorithms can be trained on existing chemical data to predict the properties and reactivity of novel quinoxalinone derivatives. pharmafeatures.comnih.gov This allows for the in silico screening of large virtual libraries to identify candidates with desired characteristics before committing to laboratory synthesis.

Retrosynthesis Planning: AI-powered tools can assist in designing efficient synthetic routes for complex quinoxalinone targets. pharmafeatures.comnih.gov These programs can analyze vast reaction databases to propose novel and optimized synthetic pathways. digitellinc.com

Automated Synthesis: The combination of AI-driven synthesis planning with robotic platforms has the potential to create fully autonomous systems for the discovery and production of new chemical entities. nih.gov

Table 2: Role of AI and Machine Learning in Quinoxalinone Research
Application AreaDescriptionPotential Impact
Rational Drug DesignPredicting biological activity and ADMET properties of quinoxalinone derivatives. nih.govnih.govFaster identification of potent and safe drug candidates.
Materials DiscoveryDesigning quinoxalinones with specific electronic and optical properties for smart materials. nih.govAccelerated development of novel materials for electronics and sensing.
Synthesis OptimizationPredicting optimal reaction conditions and catalysts for higher yields and purity. nih.govMore efficient and sustainable chemical manufacturing.

Advanced Applications in Smart Materials and Advanced Sensing Technologies

The unique photophysical and electronic properties of the quinoxaline core make it an attractive building block for advanced materials. nih.govbeilstein-journals.org Derivatives of 2(1H)-Quinoxalinone, 1,3-diphenyl- are expected to find increasing applications in this domain.

Future research will likely focus on:

Organic Electronics: Quinoxaline derivatives are being investigated as electron-transporting materials in organic solar cells (OSCs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). nih.govbeilstein-journals.org Their tunable electronic properties make them promising candidates for n-type semiconductors. nih.govbeilstein-journals.org

Chemosensors: The quinoxaline scaffold can be functionalized to create chemosensors for the detection of various analytes, including metal ions and pH changes. rsc.orgnih.gov The development of highly selective and sensitive colorimetric and fluorescent sensors based on 1,3-diphenyl-2(1H)-quinoxalinone is an active area of research. rsc.orgnih.gov

Fluorescent Probes: The inherent fluorescence of some quinoxalinone derivatives makes them suitable for use as fluorescent probes in biological imaging. unamur.be Future work will likely involve designing probes with improved photostability, brightness, and targeting capabilities.

Interdisciplinary Research Involving the 2(1H)-Quinoxalinone, 1,3-diphenyl- Scaffold

The versatility of the 2(1H)-Quinoxalinone, 1,3-diphenyl- scaffold lends itself to a wide range of interdisciplinary research, connecting chemistry with biology, medicine, and materials science.

Emerging interdisciplinary areas include:

Medicinal Chemistry: Quinoxaline derivatives have a long history of being explored for their diverse biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. rsc.orgsapub.orgmtieat.orgnih.gov Future research will focus on the rational design and synthesis of 1,3-diphenyl-2(1H)-quinoxalinone derivatives as targeted therapies for various diseases, including cancer and diabetic complications. nih.govnih.gov

Chemical Biology: Functionalized 1,3-diphenyl-2(1H)-quinoxalinones can be used as chemical tools to probe biological processes. sapub.org For example, they can be designed as enzyme inhibitors or fluorescent labels to study cellular mechanisms. nih.govnih.gov

Agrochemicals: The biological activity of quinoxalines also extends to agricultural applications, where they have been investigated as insecticides, pesticides, and herbicides. rsc.org Further research could lead to the development of more effective and environmentally friendly crop protection agents based on the 1,3-diphenyl-2(1H)-quinoxalinone structure.

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